molecular formula C27H29NO11 B7825729 Triferric doxorubicin

Triferric doxorubicin

Cat. No.: B7825729
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triferric doxorubicin, also known as quelamycin, is a metallic derivative of the well-known chemotherapeutic agent doxorubicin. This compound is formed by the chelation of doxorubicin with three ferric ions at neutral pH. This compound has been studied for its potential to reduce the general, hematological, and cardiac toxicity associated with doxorubicin while maintaining its antineoplastic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triferric doxorubicin involves the chelation of doxorubicin with ferric ions. The process typically requires the following steps:

    Chelation Reaction: Doxorubicin is dissolved in a suitable solvent, such as water or a buffer solution, and ferric chloride is added to the solution. The reaction is carried out at neutral pH to facilitate the formation of the triferric complex.

    Purification: The resulting this compound complex is purified using techniques such as dialysis or chromatography to remove any unreacted ferric ions and other impurities.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Chelation: The chelation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions such as pH, temperature, and concentration.

    Purification and Formulation: The purified this compound is formulated into a suitable dosage form, such as an injectable solution, for clinical use.

Chemical Reactions Analysis

Types of Reactions

Triferric doxorubicin undergoes various chemical reactions, including:

    Oxidation: The ferric ions in the complex can participate in redox reactions, potentially generating reactive oxygen species.

    Reduction: The ferric ions can be reduced to ferrous ions under certain conditions, affecting the stability and activity of the compound.

    Substitution: Ligand exchange reactions can occur, where the ferric ions are replaced by other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to study the oxidative behavior of this compound.

    Reduction: Reducing agents such as ascorbic acid or sodium borohydride can be employed to investigate the reduction of ferric ions.

    Substitution: Various ligands, including chelating agents like ethylenediaminetetraacetic acid (EDTA), can be used to explore substitution reactions.

Major Products Formed

    Oxidation: Reactive oxygen species and oxidized forms of doxorubicin.

    Reduction: Ferrous ion complexes and reduced forms of doxorubicin.

    Substitution: New metal-ligand complexes with different properties.

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJJSUZBOXZQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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